

Physical and chemical properties of 4- Phosphonobutyric acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phosphonobutyric acid**

Cat. No.: **B1586902**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **4-Phosphonobutyric Acid**

Introduction

4-Phosphonobutyric acid, also known as (3-carboxypropyl)phosphonic acid, is a bifunctional organic molecule of significant interest in chemical synthesis and materials science. Its structure is characterized by a four-carbon aliphatic chain terminating in two distinct acidic functional groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique arrangement imparts a range of valuable properties, including high polarity, water solubility, and the ability to coordinate with metal ions. These characteristics make it a versatile building block for the synthesis of more complex molecules, including analogues of biologically active compounds and functionalized materials. This guide provides a comprehensive overview of the core physical and chemical properties of **4-phosphonobutyric acid**, details experimental protocols for its characterization, and explores its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The dual acidic nature of **4-phosphonobutyric acid** governs its physical and chemical behavior. The phosphonic acid group is diprotic, meaning it can donate two protons, while the carboxylic acid group is monoprotic. This results in a molecule with multiple ionization states, heavily dependent on the pH of the surrounding medium.

Data Presentation: Core Physical and Chemical Properties

Property	Value	Source
IUPAC Name	4-phosphonobutanoic acid	[1]
CAS Number	4378-43-2	[1] [2]
Molecular Formula	C ₄ H ₉ O ₅ P	[1] [2]
Molecular Weight	168.08 g/mol	[1]
Purity	≥98% (typical commercial)	[2]
Topological Polar Surface Area (TPSA)	94.83 Å ²	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	4	[2]
Storage	Sealed in dry, 2-8°C	[2]

Chemical Structure and Spectroscopic Profile

The reactivity and interaction of **4-phosphonobutyric acid** are direct consequences of its molecular structure. Spectroscopic methods are essential for confirming this structure and assessing purity.

Structure:

Infrared (IR) Spectroscopy

The IR spectrum of **4-phosphonobutyric acid** is characterized by the distinct absorption bands of its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[\[3\]](#)

- C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm^{-1} .
- P=O Stretch (Phosphonic Acid): A strong band is anticipated in the range of 1200-1300 cm^{-1} .
- P-O-H Stretch (Phosphonic Acid): Broad absorptions are expected between 2500-2700 cm^{-1} and also in the 2100-2300 cm^{-1} region.
- O-H Bending and P-O Stretching: Additional bands can be found in the fingerprint region below 1300 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would display signals corresponding to the aliphatic chain protons. The protons adjacent to the carboxylic acid and phosphonic acid groups will be deshielded and appear at a higher chemical shift, and will likely show coupling to the phosphorus atom.
- ^{13}C NMR: The carbon spectrum will show four distinct signals for the butyl chain carbons, with the carboxyl carbon appearing significantly downfield (>170 ppm).
- ^{31}P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected, and its chemical shift provides information about the chemical environment of the phosphorus atom. The coupling between phosphorus and adjacent protons ($^2\text{J}_{\text{P-H}}$) is also a key diagnostic feature.

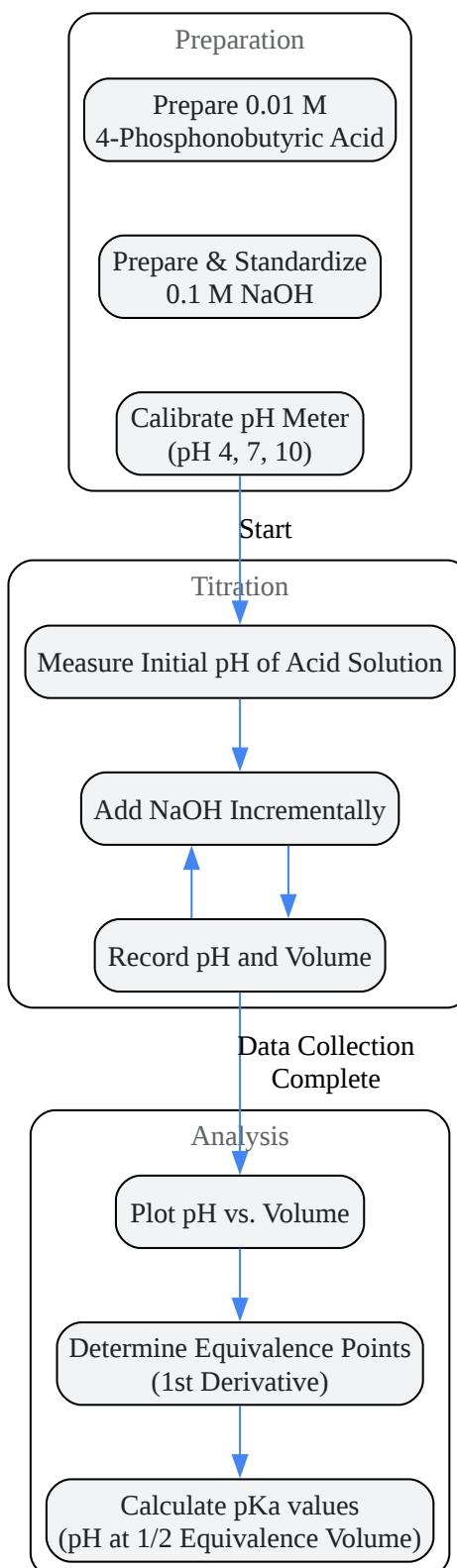
Chemical Reactivity and Applications

The chemistry of **4-phosphonobutyric acid** is dominated by its two acidic functional groups.

- Acidity and pKa: Phosphonic acids are generally stronger acids than their carboxylic acid counterparts.^[4] The first dissociation of the phosphonic acid group (pKa1) is highly acidic, typically in the range of 1-2.5.^[5] The second phosphonic acid dissociation (pKa2) and the carboxylic acid dissociation occur at higher pH values.^{[4][5][6]} The precise determination of these pKa values is crucial for applications in biological systems and materials science.
- Reactivity:

- Esterification and Amide Formation: Both the carboxylic and phosphonic acid groups can undergo reactions to form esters or amides, allowing for the covalent attachment of **4-phosphonobutyric acid** to other molecules or surfaces.
- Metal Chelation: The phosphonate group is an excellent ligand for a variety of metal ions, making this molecule useful in the development of coordination polymers, surface modifiers, and scale inhibitors.
- Applications in Research and Drug Development: While **4-phosphonobutyric acid** itself is primarily a synthetic building block, its structural motif is found in biologically active molecules. For example, the aminated version, 2-amino-**4-phosphonobutyric acid** (AP4), is a well-known and potent agonist for group III metabotropic glutamate receptors (mGluRs).[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#) This highlights the potential of using **4-phosphonobutyric acid** as a scaffold for designing novel ligands targeting these and other receptors. Its derivatives have been explored for their antibacterial properties as well.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Potentiometric Titration for pKa Determination


The determination of the acid dissociation constants (pKa values) is fundamental to understanding the behavior of **4-phosphonobutyric acid** in solution. Potentiometric titration is a reliable and accurate method for this purpose.

Methodology

- Preparation of Solutions:
 - Prepare an aqueous solution of **4-phosphonobutyric acid** with a precisely known concentration (e.g., 0.01 M).
 - Prepare a standardized solution of a strong base, typically carbonate-free 0.1 M sodium hydroxide (NaOH).
- Titration Setup:
 - Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

- Place a known volume of the **4-phosphonobutyric acid** solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode and a temperature probe into the solution.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add small, precise increments of the standardized NaOH solution from a burette.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration well past the expected equivalence points until the pH change becomes minimal.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
 - The pKa values can be determined from the midpoints of the buffer regions (i.e., the pH at which half of the acidic protons have been neutralized).
 - Alternatively, the equivalence points can be found from the points of maximum slope on a first-derivative plot ($\Delta\text{pH}/\Delta\text{V}$ vs. V). The pKa is the pH at half the volume of titrant needed to reach the equivalence point.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Structural Relationship to Bioactive Analogs

The utility of **4-phosphonobutyric acid** as a synthetic precursor is exemplified by its relationship to biologically active molecules like L-AP4. The straightforward addition of an amino group at the alpha-position transforms a simple bifunctional acid into a potent neuromodulator.

Caption: Synthetic relationship between scaffold and bioactive analog.

Safety and Handling

According to aggregated GHS information, **4-phosphonobutyric acid** is classified as a corrosive substance.^[1] It is reported to cause severe skin burns and eye damage.^[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Phosphonobutyric acid is a functionally rich molecule whose physical and chemical properties are dictated by the interplay between its carboxylic and phosphonic acid moieties. Its high polarity, multiple ionization states, and reactivity make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, particularly its pKa values, is essential for its effective application. The structural similarity of its derivatives to known bioactive compounds underscores its potential as a foundational scaffold for the development of novel chemical probes and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phosphonobutyric Acid | C4H9O5P | CID 2773805 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DL-2-AMINO-4-PHOSPHONOBUTYRIC ACID | 20263-07-4 [chemicalbook.com]
- 8. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. L -(+)-2-Amino-4-phosphonobutyric acid optical purity = 95 HPLC, Marfey s reagent 23052-81-5 [sigmaaldrich.com]
- 11. Antibacterial activity of phosphono peptides based on 4-amino-4-phosphonobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4- Phosphonobutyric acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586902#physical-and-chemical-properties-of-4-phosphonobutyric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com